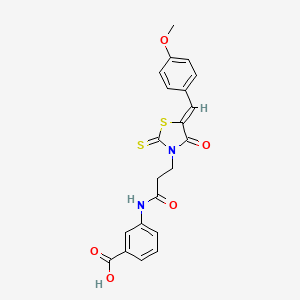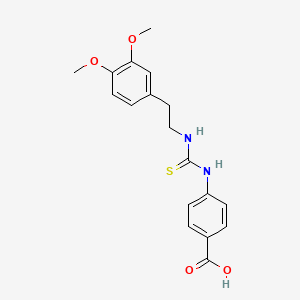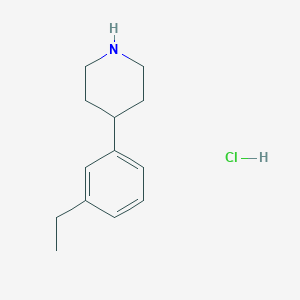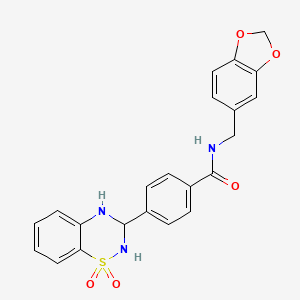![molecular formula C19H21N5O4S B2859637 Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-37-2](/img/structure/B2859637.png)
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to a class of compounds known as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate . The reaction does not stop at the formation of pyrrolo[3,2-d]pyrimidine, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By studying the interactions of this compound with viral proteins, researchers can develop new antiviral drugs.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammation . Research into the anti-inflammatory applications of this compound could lead to the development of new medications for conditions such as arthritis or asthma.
Anticancer Potential
Compounds with a similar structure have been found to possess anticancer activities. The triazolopyrimidine moiety, in particular, is associated with antitumor properties . Investigating this compound’s efficacy in cancer cell lines could provide insights into its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial activity of indole derivatives is well-documented, with some compounds showing effectiveness against a broad range of microorganisms . This compound could be studied for its potential use in combating bacterial and fungal infections.
Antidiabetic Research
Indole derivatives have also been explored for their antidiabetic effects. Research into this compound’s ability to modulate blood sugar levels could contribute to the development of new treatments for diabetes .
Neuropharmacological Applications
Given the structural complexity of this compound, it may interact with various neurotransmitter systems. This interaction could be harnessed for the development of new drugs to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-7-12-10-15(25)21-18-22-23-19(24(12)18)29-11-16(26)20-14-9-6-5-8-13(14)17(27)28-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,20,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRZINQCYVTEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)
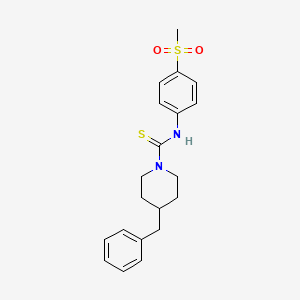
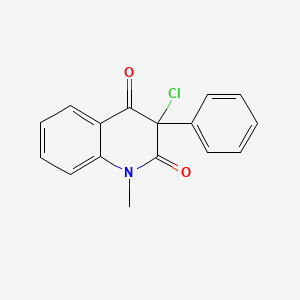
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)

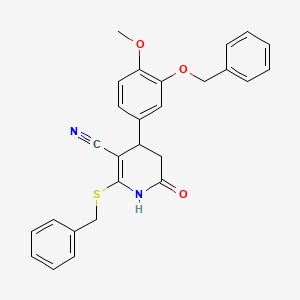
![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)
